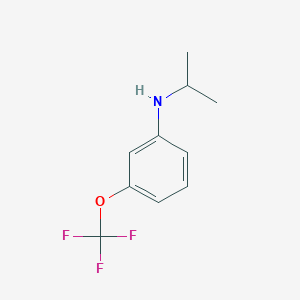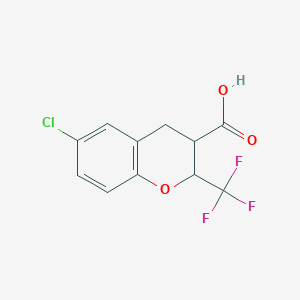
6-Bromo-5,7-dimethylquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5,7-dimethylquinolin-3-amine is a chemical compound with the molecular formula C11H11BrN2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The compound is characterized by a bromine atom at the 6th position and two methyl groups at the 5th and 7th positions on the quinoline ring, along with an amine group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5,7-dimethylquinolin-3-amine typically involves the bromination of 5,7-dimethylquinolin-3-amine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in a solvent like chloroform or dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5,7-dimethylquinolin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-5,7-dimethylquinolin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5,7-dimethylquinolin-3-amine involves its interaction with specific molecular targets. The bromine and amine groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoline: Lacks the methyl groups at the 5th and 7th positions.
5,7-Dimethylquinoline: Does not have the bromine atom at the 6th position.
3-Aminoquinoline: Lacks both the bromine atom and the methyl groups.
Uniqueness
6-Bromo-5,7-dimethylquinolin-3-amine is unique due to the specific combination of substituents on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H11BrN2 |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
6-bromo-5,7-dimethylquinolin-3-amine |
InChI |
InChI=1S/C11H11BrN2/c1-6-3-10-9(7(2)11(6)12)4-8(13)5-14-10/h3-5H,13H2,1-2H3 |
InChI Key |
CRGAUTRZXRZMLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=N2)N)C(=C1Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


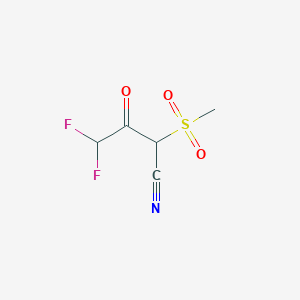

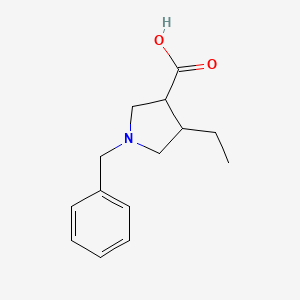
![(1-Cyclopropylethyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B13248597.png)
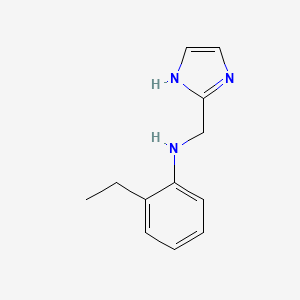
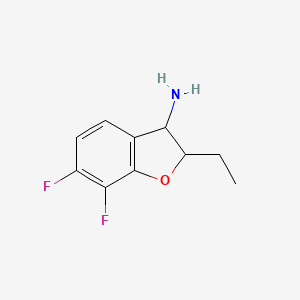
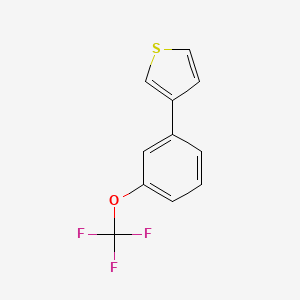
![2-Chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13248620.png)

![N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B13248627.png)
